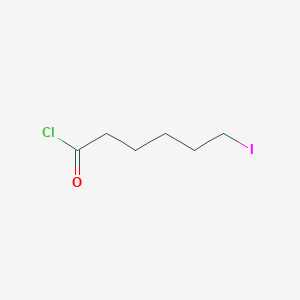

6-Iodohexanoyl chloride

Description

6-Iodohexanoyl chloride (C₆H₁₀IClO) is a halogenated acyl chloride characterized by an iodine atom at the terminal carbon of a six-carbon chain and a reactive chloride group at the carbonyl position. While specific data on this compound are absent in the provided evidence, its structure can be inferred from related compounds like 6-aminohexanoyl chloride (C₆H₁₂ClNO) .

Properties

CAS No. |

14500-34-6 |

|---|---|

Molecular Formula |

C6H10ClIO |

Molecular Weight |

260.5 g/mol |

IUPAC Name |

6-iodohexanoyl chloride |

InChI |

InChI=1S/C6H10ClIO/c7-6(9)4-2-1-3-5-8/h1-5H2 |

InChI Key |

SYKHBQXWNOIMST-UHFFFAOYSA-N |

SMILES |

C(CCC(=O)Cl)CCI |

Canonical SMILES |

C(CCC(=O)Cl)CCI |

Synonyms |

6-Iodohexanoyl chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between 6-iodohexanoyl chloride and its analogs lies in the substituent at the sixth carbon. For example:

- 6-Aminohexanoyl chloride (C₆H₁₂ClNO): Features an amino (-NH₂) group instead of iodine, altering reactivity. The amino group enables participation in condensation or amidation reactions, whereas iodine may facilitate alkylation or cross-coupling processes .

- Hexachlorocyclohexane derivatives (e.g., CAS 27154-44-5): These are chlorinated cyclohexanes, structurally unrelated to acyl chlorides, and primarily used as pesticides or environmental pollutants .

Physicochemical Properties (Theoretical Comparison)

Research Findings and Limitations

- Synthesis Challenges: Halogenated acyl chlorides like this compound may require specialized conditions (e.g., anhydrous) to prevent hydrolysis, similar to 6-aminohexanoyl chloride .

Q & A

Q. What systematic review techniques are effective for synthesizing fragmented literature on this compound applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.